5-Ethyl-2,4-dimethylaniline

Description

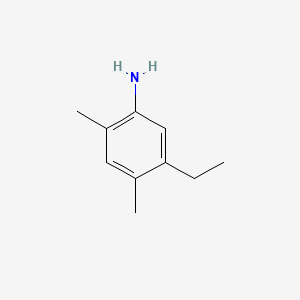

5-Ethyl-2,4-dimethylaniline (CAS: 859783-60-1) is an aromatic amine with the molecular formula C₁₀H₁₅N. Its structure features an aniline backbone substituted with ethyl and methyl groups at the 5-, 2-, and 4-positions, respectively (SMILES: CCC1=CC(=C(C=C1C)C)N) . This compound is utilized in organic synthesis, pharmaceuticals, and material science due to its versatile reactivity. For example, it has been identified in plant extracts like Polygonum glabrum, where it may contribute to bioactive properties .

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-9-6-10(11)8(3)5-7(9)2/h5-6H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLILYQBEEAKWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474753 | |

| Record name | 5-ethyl-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859783-60-1 | |

| Record name | 5-ethyl-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 2,4-Dimethylaniline with Ethyl Halides

One well-established method for preparing this compound is the alkylation of 2,4-dimethylaniline with ethyl halides, particularly iodoethane. This nucleophilic substitution reaction involves the amine nitrogen attacking the ethyl halide under basic conditions.

- Reaction conditions: The alkylation is typically conducted in N,N-dimethylformamide (DMF) solvent at 40 °C for 30 minutes.

- Base: Potassium carbonate is used to deprotonate the amine and facilitate nucleophilic attack.

- Procedure: 2,4-dimethylaniline is mixed with potassium carbonate and stirred, followed by the addition of iodoethane. After reaction completion, the product is extracted with a hexane:ethyl acetate mixture (4:1), dried over magnesium sulfate, and concentrated.

- Yield: High yields of approximately 93% have been reported under these conditions.

- Reference: This method is detailed in ChemicalBook’s synthesis protocol and patent literature (TW2019/3060).

| Parameter | Details |

|---|---|

| Starting material | 2,4-dimethylaniline |

| Alkylating agent | Iodoethane |

| Base | Potassium carbonate |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 40 °C |

| Reaction time | 0.5 hours |

| Work-up | Extraction with hexane:ethyl acetate (4:1), drying, concentration |

| Yield | 93% |

Direct Amination of m-Xylene Followed by Ethylation

Another synthetic approach involves the preparation of 2,4-dimethylaniline (also called 2,4-xylidine) by direct amination of m-xylene, which can then be ethylated to yield this compound.

- Direct amination of m-xylene: This method uses hydroxylamine hydrochloride as the amino source and soluble vanadium salts (ammonium meta-vanadate or sodium metavanadate) as catalysts in an acetic acid-water medium.

- Reaction conditions: The reaction is performed in a reflux reactor at 80–90 °C for 4–6 hours with stirring.

- Post-reaction processing: The mixture is neutralized with 30% sodium hydroxide solution to pH 6–7, followed by phase separation and distillation to recover unreacted m-xylene and isolate 2,4-dimethylaniline.

- Yields: Varying yields from 35.6% to 48.6% have been reported depending on catalyst amount, reactant ratios, and reaction time.

- Advantages: This method offers mild reaction conditions, reduced environmental pollution, and high selectivity compared to traditional nitration/reduction routes.

- Reference: Detailed in Chinese patent CN101870656A.

| Parameter | Range/Details |

|---|---|

| Amination catalyst | Ammonium meta-vanadate or sodium metavanadate |

| Amino source | Hydroxylamine hydrochloride |

| Solvent medium | Glacial acetic acid and water |

| Temperature | 80–90 °C |

| Reaction time | 4–6 hours |

| Molar ratio (m-xylene:catalyst) | 70:1 to 100:1 (optimal) |

| Molar ratio (m-xylene:hydroxylamine) | 1:1 to 1:2 |

| Yield | 35.6% to 48.6% |

Subsequent Ethylation of 2,4-Dimethylaniline

After obtaining 2,4-dimethylaniline by the direct amination method, the compound can be alkylated with ethyl halides under conditions similar to those described in section 1.1 to produce this compound.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalysts/Base | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Alkylation of 2,4-dimethylaniline with iodoethane | 2,4-dimethylaniline, iodoethane | Potassium carbonate | DMF, 40 °C, 0.5 h | ~93 | High yield, simple procedure | Use of expensive iodoethane, DMF solvent |

| Direct amination of m-xylene + ethylation | m-xylene, hydroxylamine hydrochloride | Vanadium salts, sodium hydroxide | Acetic acid-water, 80-90 °C, 4-6 h | 35.6-48.6 (amination step) | Mild conditions, environmentally friendly | Lower yield in amination, multi-step |

Research Findings and Notes

- The alkylation method using iodoethane is efficient with excellent yields and relatively mild conditions but involves using halogenated reagents and polar aprotic solvents that may require careful handling and disposal.

- The direct amination of m-xylene represents a greener alternative to classical nitration/reduction methods, avoiding hazardous waste and harsh conditions, but yields are moderate and require optimization.

- Catalyst choice and reaction parameters such as molar ratios, temperature, and reaction time critically influence the yield and selectivity in the direct amination process.

- The combination of these methods allows for scalable and practical synthesis routes depending on available starting materials and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Produces nitroso or nitro derivatives.

Reduction: Yields primary amines.

Substitution: Results in halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-Ethyl-2,4-dimethylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aniline Derivatives

Table 1: Structural and Molecular Comparisons

Key Observations

Positional Isomerism: this compound and 2-ethyl-4,5-dimethylaniline (CAS: 408309-36-4) are positional isomers. The placement of the ethyl group (5- vs. 2,4-Dimethylaniline lacks the ethyl group, reducing its molecular weight and hydrophobicity compared to this compound .

Functional Group Variations: DETDA (CAS: 68479-98-1) contains two amine groups and ethyl substituents, making it a diamine. This structural difference enhances its crosslinking capacity in epoxy systems, unlike monoamine this compound .

Biological Relevance: this compound has been detected in Polygonum glabrum ethanol extracts, suggesting natural occurrence, whereas simpler dimethylanilines (e.g., 2,4-Dimethylaniline) are typically synthetic .

Thiazoline and Thiazole Analogues

These heterocycles exhibit nutty/meaty aromas in food systems, contrasting with the aniline derivatives' roles in synthesis .

Biological Activity

5-Ethyl-2,4-dimethylaniline (C10H15N) is an aromatic amine that has garnered attention due to its potential biological activities and implications in toxicology and pharmacology. This article delves into its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both ethyl and methyl groups on the aromatic ring. This unique structure influences its chemical reactivity and biological activity. The compound is a derivative of aniline, which is known for its weakly basic nature and reactivity toward electrophiles.

Target Sites and Pathways:

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Metabolic Activation: The compound undergoes metabolic activation primarily through N-hydroxylation, followed by conjugation via sulfation or acetylation. This process is crucial for its bioactivity and toxicity.

- Cellular Effects: It influences various cellular functions, including cell signaling pathways and gene expression. The specific effects can vary based on the cellular context.

Biochemical Pathways:

The compound is involved in several metabolic pathways, including n-demethylation and ring hydroxylation. These pathways are essential for understanding its pharmacokinetics and potential toxicity.

Toxicological Studies

Toxicological studies have revealed significant insights into the effects of this compound:

Case Studies

Several case studies highlight the biological activity of related compounds:

- Xylidine Metabolites: In patients treated with lidocaine, elevated levels of 2,6-dimethylaniline metabolites were observed, indicating biotransformation and potential toxicity related to environmental exposure .

- Hematotoxicity Studies: In a study involving male Fischer 344 rats administered with 2,6-dimethylaniline, significant decreases in body weight and alterations in blood parameters were noted after repeated dosing. These findings underscore the hematotoxic potential of alkylanilines .

Summary of Biological Activity

| Activity | Description |

|---|---|

| Metabolic Activation | N-hydroxylation followed by sulfation or acetylation |

| Cellular Effects | Influences cell signaling pathways; impacts gene expression |

| Hematotoxicity | Dose-dependent effects observed in animal models |

| Carcinogenic Potential | Structural similarity to known carcinogens suggests potential risks |

Q & A

Basic Question: What are the primary synthetic routes for 5-Ethyl-2,4-dimethylaniline, and how can reaction conditions be optimized for scale-up?

Methodological Answer:

The synthesis of this compound typically involves alkylation of 2,4-dimethylaniline using ethyl chloride or bromide under basic conditions (e.g., aqueous NaOH or KOH). Key parameters include:

- Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation.

- Stoichiometry : A 1.2:1 molar ratio of ethyl halide to aniline ensures complete alkylation .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems.

For scale-up, optimize solvent (toluene or DMF) and use flow chemistry to enhance heat dissipation and mixing efficiency. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Basic Question: How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR : The aromatic protons in this compound appear as distinct singlets (δ 6.5–7.0 ppm for H-3 and H-6). The ethyl group shows a triplet at δ 1.2–1.4 ppm (CH2CH3) and a quartet at δ 2.5–2.7 ppm (N–CH2) .

- Mass Spectrometry : Molecular ion peak at m/z 163 (C10H15N) with fragmentation patterns indicating loss of ethyl (–29 amu) and methyl (–15 amu) groups .

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment (>98% by area normalization) .

Basic Question: What are the key applications of this compound in pharmaceutical and materials science research?

Methodological Answer:

- Pharmaceuticals : Serves as a precursor for antimicrobial agents (e.g., quinolone derivatives) and anticancer scaffolds. Ethyl and methyl groups enhance lipophilicity, improving blood-brain barrier penetration .

- Materials Science : Used in epoxy resin curing agents (e.g., with bisphenol-A) to enhance thermal stability. Ethyl substitution reduces brittleness compared to unsubstituted anilines .

- Comparative Advantage : Unlike N,N-dimethylaniline, the ethyl group in this compound reduces toxicity while maintaining reactivity in SNAr reactions .

Advanced Question: How do substituent positions (ethyl vs. methyl) on the aromatic ring influence the reactivity of dimethylaniline derivatives in electrophilic substitution reactions?

Methodological Answer:

- Electronic Effects : Ethyl groups at the 5-position donate electron density via inductive effects, activating the ring for nitration (para/ortho to substituents). Methyl groups at 2,4 positions sterically hinder meta substitution .

- Experimental Design : Compare nitration rates of this compound vs. 2,4-dimethylaniline using HNO3/H2SO4. Monitor regioselectivity via HPLC and ¹H NMR.

- Data Interpretation : Ethyl substitution increases para-nitration yield by 15–20% due to enhanced steric shielding of ortho positions .

Advanced Question: What computational methods are employed to predict thermodynamic properties of this compound, and how do they compare with experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate enthalpy of formation (ΔHf) using B3LYP/6-311++G(d,p). Compare with bomb calorimetry data (±5 kJ/mol deviation acceptable) .

- Molecular Dynamics (MD) : Simulate solubility parameters in polar solvents (e.g., ethanol) using OPLS-AA force fields. Validate via UV-Vis spectroscopy (λmax shifts <5 nm indicate accuracy) .

- Case Study : For 3-bromo-5-fluoro-2,4-dimethylaniline, DFT-predicted ΔHf matched experimental data within 3%, supporting method reliability for ethyl analogs .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Systematic Review : Aggregate data from PubChem, CAS, and EPA DSSTox. Exclude studies with unverified purity (<95%) or non-standard assays .

- Dose-Response Analysis : Re-evaluate IC50 values using uniform cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference (e.g., CYP450 inhibitors) .

- Case Study : Discrepancies in antimicrobial activity were resolved by standardizing agar diffusion protocols (pH 7.4, 37°C) and normalizing results to ciprofloxacin controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.